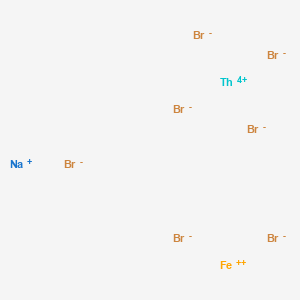
Iron(2+) sodium thorium(4+) bromide (1/1/1/7)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+) sodium thorium(4+) bromide (1/1/1/7) is an ionic compound composed of iron, sodium, thorium, and bromide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+) sodium thorium(4+) bromide (1/1/1/7) typically involves the reaction of iron(II) bromide, sodium bromide, and thorium(IV) bromide in a controlled environment. The reaction is carried out in an aqueous solution, where the respective bromide salts are dissolved and mixed together. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of Iron(2+) sodium thorium(4+) bromide (1/1/1/7) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors where the bromide salts are mixed and reacted under controlled conditions. The resulting product is then purified and crystallized to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Iron(2+) sodium thorium(4+) bromide (1/1/1/7) can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron and thorium ions can participate in redox reactions, where they change their oxidation states.
Substitution Reactions: The bromide ions can be substituted by other halide ions or nucleophiles.
Precipitation Reactions: The compound can form precipitates when reacted with certain reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, can oxidize the iron(II) ions to iron(III).
Reducing Agents: Such as sodium borohydride, can reduce the thorium(IV) ions to thorium(III).
Halide Ions: Such as chloride or iodide, can substitute the bromide ions under appropriate conditions.
Major Products Formed
Iron(III) Compounds: Formed from the oxidation of iron(II) ions.
Thorium(III) Compounds: Formed from the reduction of thorium(IV) ions.
Substituted Halide Compounds: Formed from the substitution of bromide ions.
Scientific Research Applications
Iron(2+) sodium thorium(4+) bromide (1/1/1/7) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving redox and substitution reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving metal ions.
Medicine: Explored for its potential use in radiotherapy due to the presence of thorium, a radioactive element.
Industry: Used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Iron(2+) sodium thorium(4+) bromide (1/1/1/7) involves the interaction of its constituent ions with other molecules and ions. The iron and thorium ions can participate in redox reactions, altering their oxidation states and affecting the overall chemical environment. The bromide ions can act as nucleophiles, participating in substitution reactions. The sodium ions help to balance the charge and maintain the stability of the compound.
Comparison with Similar Compounds
Iron(2+) sodium thorium(4+) bromide (1/1/1/7) can be compared with other similar compounds, such as:
Iron(2+) sodium bromide: Lacks the thorium component, resulting in different chemical properties and applications.
Thorium(4+) sodium bromide:
Iron(2+) thorium(4+) bromide: Lacks the sodium component, affecting the overall stability and charge balance of the compound.
Properties
CAS No. |
136699-65-5 |
|---|---|
Molecular Formula |
Br7FeNaTh |
Molecular Weight |
870.2 g/mol |
IUPAC Name |
sodium;iron(2+);thorium(4+);heptabromide |
InChI |
InChI=1S/7BrH.Fe.Na.Th/h7*1H;;;/q;;;;;;;+2;+1;+4/p-7 |
InChI Key |
LJPVZVRWWXPDPK-UHFFFAOYSA-G |
Canonical SMILES |
[Na+].[Fe+2].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Th+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


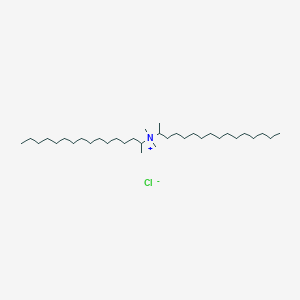
![(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene](/img/structure/B14273391.png)
![Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]-](/img/structure/B14273398.png)
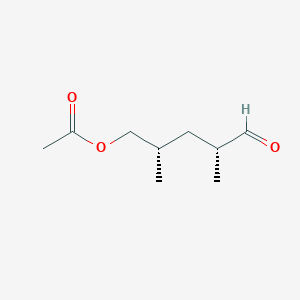

![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
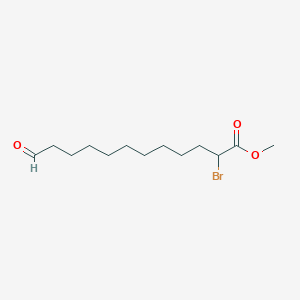
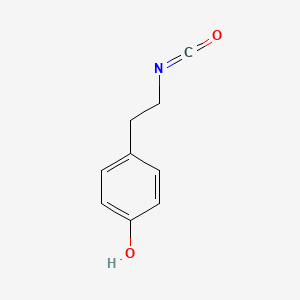
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
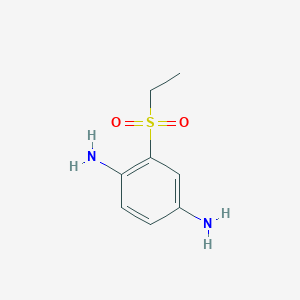
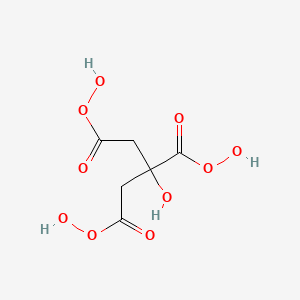
![[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol](/img/structure/B14273456.png)
![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)
![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)
